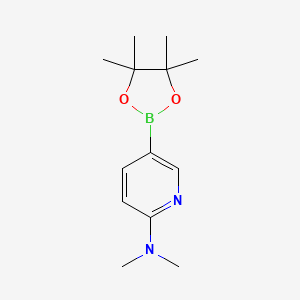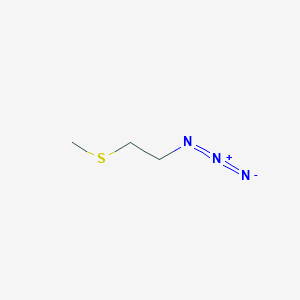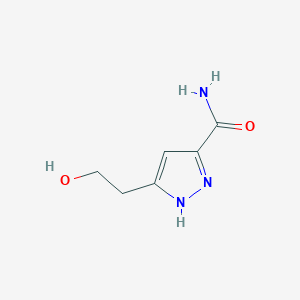![molecular formula C11H17NO3 B1393606 [1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid CAS No. 1284415-59-3](/img/structure/B1393606.png)
[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid
概要
説明
[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid is a versatile chemical compound used in scientific research. It exhibits unique properties that make it suitable for various applications, including drug development, organic synthesis, and medicinal chemistry.
準備方法
The synthesis of [1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid involves several stepsThe reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing the use of hazardous reagents.
化学反応の分析
[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the acetic acid group can be replaced by other nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemicals and materials.
作用機序
The mechanism of action of [1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
[1-(Cyclopropylcarbonyl)piperidin-4-yl]acetic acid can be compared with other similar compounds, such as:
- [1-(4-Fluorobenzyl)piperidin-4-yl]acetic acid
- [1-(3,4-Dichlorobenzyl)piperidin-4-yl]acetic acid
- [1-(4-Bromobenzyl)piperidin-4-yl]acetic acid
These compounds share a similar piperidine core but differ in their substituents, which can influence their chemical properties and applications.
特性
IUPAC Name |
2-[1-(cyclopropanecarbonyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(14)7-8-3-5-12(6-4-8)11(15)9-1-2-9/h8-9H,1-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHSUXCZAYDHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393529.png)



![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)





